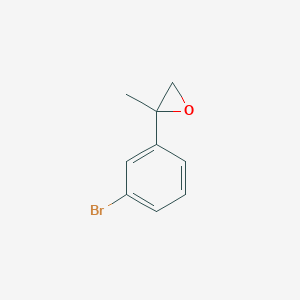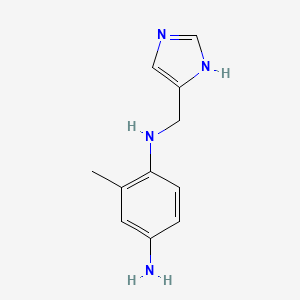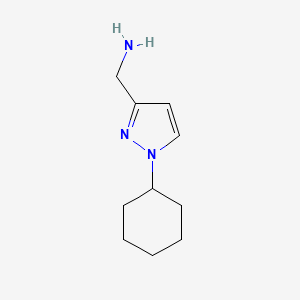![molecular formula C9H12ClNO B13525793 1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)
1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C10H12ClNO It is a hydrochloride salt form of 1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol, which is a heterocyclic compound containing a pyridine ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water. This method yields the desired compound with high chemoselectivity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different analogues.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH are commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The exact pathways and targets are not well-documented, but it is believed to interact with enzymes and receptors due to its heterocyclic structure. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one: This compound has a similar cyclopenta[b]pyridine structure but differs in its functional groups.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues: These analogues are closely related and can be synthesized from similar precursors.
Uniqueness
1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-methyl-2,5,6,7-tetrahydrocyclopenta[c]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-6-8-4-2-3-7(8)5-9(11)10-6;/h5H,2-4H2,1H3,(H,10,11);1H |
InChI Key |
SEZFDIQTDWZJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=CC(=O)N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


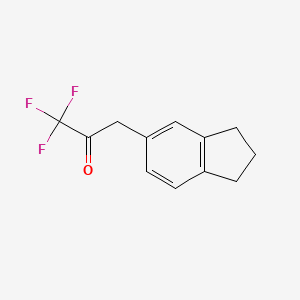
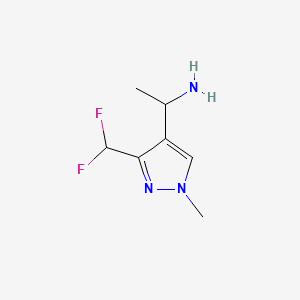
![Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13525724.png)
![1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine](/img/structure/B13525730.png)
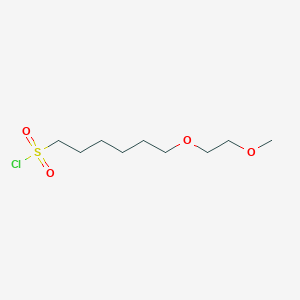
amine](/img/structure/B13525734.png)
